Itraconazole

描述

准备方法

合成路线和反应条件

一种制备伊曲康唑的方法包括将伊曲康唑和 L-抗坏血酸的混合物溶解在二氯甲烷和甲醇的混合溶剂中。然后加入羟丙基甲基纤维素和泊洛沙姆 F-127,再加入二氯甲烷以获得原料溶液。将该溶液送入超临界流体结晶设备系统中的结晶高压釜中,通过喷嘴喷入高压釜中。 复合颗粒从溶液中分离出来并收集在高压釜底部,从而导致伊曲康唑的粒径减小和生物利用度提高 .

工业生产方法

伊曲康唑的工业生产通常涉及纳米粒子的制备。所提出的负载纳米粒子的伊曲康唑聚合物通过乳化超声方法制备。 该方法代表了一种很有前景的药物递送系统,可实现持续和靶向的药物释放 .

化学反应分析

伊曲康唑会经历几种类型的化学反应,主要涉及细胞色素 P450 3A4 对它的代谢。 形成的主要代谢物包括羟基伊曲康唑、酮伊曲康唑和 N-脱烷基伊曲康唑 . 这些反应通常涉及氧化和还原过程。 这些反应中常用的试剂包括乙腈和乙酸铵 .

科学研究应用

Antifungal Applications

Indications

Itraconazole is primarily indicated for the treatment of systemic fungal infections, particularly in immunocompromised individuals. The following infections are commonly treated with this compound:

- Blastomycosis : Effective for both pulmonary and extrapulmonary forms.

- Histoplasmosis : Used for chronic cavitary pulmonary disease and disseminated nonmeningeal histoplasmosis.

- Aspergillosis : Administered to patients intolerant to or refractory to amphotericin B therapy.

- Onychomycosis : Treatment for toenail and fingernail infections caused by dermatophytes.

- Candidiasis : Particularly oropharyngeal and esophageal candidiasis in immunocompromised patients .

Prophylactic Use

this compound is also utilized as a prophylactic measure in high-risk patient populations, including those with HIV, undergoing chemotherapy, or post-organ transplantation. Its broad-spectrum coverage and favorable safety profile make it an excellent choice for preventing systemic fungal infections in these groups .

Oncological Applications

Recent studies have highlighted this compound's potential role in oncology, particularly its ability to inhibit cancer cell growth. Key findings include:

- Hedgehog Signaling Pathway Inhibition : this compound has been shown to inhibit the Hedgehog signaling pathway, a critical regulator of cell growth and differentiation. This inhibition can lead to reduced tumor growth in various cancer models, including colon cancer .

- Autophagy Induction : Research indicates that this compound can induce autophagy-mediated cell death in cancer cells. In studies involving colon cancer cell lines (SW-480 and HCT-116), this compound treatment resulted in G1 cell cycle arrest and significant apoptosis .

- Enhanced Chemosensitivity : A retrospective study demonstrated that patients with ovarian cancer treated with a combination of platinum-based chemotherapy and this compound experienced improved progression-free survival compared to those receiving chemotherapy alone. This suggests that this compound may enhance the effectiveness of certain chemotherapeutic agents .

Pharmacological Insights

This compound's pharmacological profile is characterized by its broad-spectrum antifungal activity and various formulations that enhance its efficacy:

- Formulations : The original capsule formulation may lead to variable absorption; however, newer oral solutions and intravenous formulations have been developed to improve bioavailability. These formulations utilize hydroxypropyl-beta-cyclodextrin to enhance solubility, making this compound suitable for treating systemic infections in diverse patient populations .

- Metabolism : The primary metabolite of this compound, hydroxy-itraconazole, also possesses considerable antifungal activity, contributing to the drug's overall efficacy .

Case Study 1: this compound in Ovarian Cancer

A clinical retrospective study involving ovarian cancer patients treated with platinum and taxane therapy combined with this compound showed significant improvements in overall survival (642 days vs. 139 days) compared to chemotherapy alone. This underscores this compound's potential role as an adjunctive treatment in enhancing chemosensitivity .

Case Study 2: Prophylaxis in HIV Patients

In a cohort study of HIV-positive patients receiving this compound prophylaxis, there was a marked reduction in the incidence of systemic fungal infections compared to historical controls not receiving prophylaxis. This highlights the importance of this compound in managing opportunistic infections among immunocompromised individuals .

作用机制

伊曲康唑通过抑制真菌细胞色素 P-450 依赖性酶羊毛甾醇 14-α-脱甲基酶发挥其治疗作用。 这种抑制阻止了羊毛甾醇转化为麦角固醇,破坏了真菌细胞膜的合成,导致必需的细胞成分泄漏 . 这种机制最终抑制了真菌的生长和复制 .

相似化合物的比较

伊曲康唑通常与其他抗真菌剂(如氟康唑、伏立康唑和泊沙康唑)进行比较。 虽然伊曲康唑的活性谱比氟康唑更广,但不如伏立康唑或泊沙康唑 . 类似的化合物包括:

氟康唑: 对曲霉菌属的疗效较差。

伏立康唑: 活性谱更广,但与更多副作用相关。

泊沙康唑: 与伏立康唑具有相似的活性谱,但耐受性更好。

生物活性

Itraconazole is a triazole antifungal agent widely used for the treatment of various fungal infections. However, its biological activity extends beyond antifungal properties, demonstrating significant anticancer and antiviral effects. This article explores the diverse biological activities of this compound, supported by recent research findings, case studies, and detailed pharmacological data.

Antifungal Activity

this compound functions primarily by inhibiting the enzyme lanosterol 14α-demethylase, a key component in the ergosterol biosynthesis pathway in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death. This compound is effective against a range of fungi, including Aspergillus, Candida, and Histoplasma species.

Anticancer Properties

Recent studies have highlighted this compound's potential as an anticancer agent. It has been shown to inhibit the hedgehog signaling pathway and angiogenesis, which are critical in tumor growth and metastasis. This compound's anticancer mechanisms include:

- Hedgehog Signaling Inhibition : This pathway is often aberrantly activated in various cancers. This compound has been demonstrated to antagonize this signaling pathway effectively .

- Antiangiogenic Activity : this compound inhibits vascular endothelial growth factor receptor 2 (VEGFR2) signaling, which is essential for new blood vessel formation in tumors. This activity is linked to alterations in glycosylation and cholesterol biosynthesis pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its efficacy and safety. A recent study assessed the pharmacokinetics of a novel nanocrystal formulation (NCF) of this compound in hematopoietic cell transplant recipients. Key findings include:

- Administration : Patients received 200 mg of this compound NCF twice daily for two days, followed by a maintenance dose.

- Modeling Results : The pharmacokinetics were best described by a semi-mechanistic model that included central and peripheral compartments for drug distribution and elimination .

Table 1 summarizes the population pharmacokinetic parameters derived from this study:

| Parameter | Estimate (CI) |

|---|---|

| Clearance (this compound) | XX L/h (XX-XX) |

| Volume of Distribution | XX L (XX-XX) |

| Half-life | XX hours (XX-XX) |

Antiviral Activity

Emerging evidence suggests that this compound possesses antiviral properties independent of its antifungal activity. It has shown effectiveness against several viruses, including enteroviruses and hepatitis C virus. The mechanism involves direct binding to oxysterol-binding protein (OSBP), which is crucial for lipid transport within cells .

Case Studies

Several clinical trials have explored the repurposing of this compound for cancer treatment:

- Basal Cell Carcinoma : In a phase II trial, this compound demonstrated promising results in reducing tumor size in patients with advanced basal cell carcinoma.

- Non-Small Cell Lung Cancer : A study indicated that this compound could enhance the efficacy of standard chemotherapy regimens by targeting angiogenesis .

Recent Research Findings

Recent studies have further elucidated the structure-activity relationship (SAR) of this compound:

- Zinc-Itraconazole Complexes : New complexes exhibit enhanced antifungal and antiparasitic activities at lower concentrations compared to this compound alone .

- Biosurfactin Micelles : Formulations combining this compound with biosurfactin have shown improved antifungal efficacy, suggesting potential for enhanced therapeutic applications .

属性

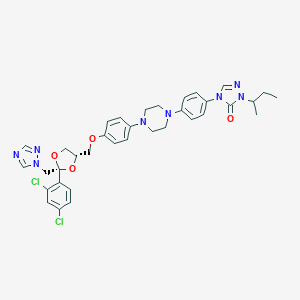

IUPAC Name |

2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVPQPYKVGDNFY-ZPGVKDDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023180 | |

| Record name | Itraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

705.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Itraconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, Practically insoluble in water and dilute acidic solutions, 9.64e-03 g/L | |

| Record name | Itraconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itraconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Itraconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Itraconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis., In vitro studies have demonstrated that itraconazole inhibits the cytochrome P450-dependent synthesis of ergosterol, which is a vital component of fungal cell membranes. | |

| Record name | Itraconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid, Crystals from toluene | |

CAS No. |

84625-61-6 | |

| Record name | Itraconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84625-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Itraconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | itraconazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Itraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-1,2,4-Triazol-3-one, 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ITRACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304NUG5GF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itraconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

166.2 °C | |

| Record name | Itraconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Itraconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Itraconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。